

Enobosarm ((R,R)-MK-2866): A Comparative Review of Clinical Trial Data

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	(R,R)-MK 287	
Cat. No.:	B1673838	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Enobosarm (also known as Ostarine, MK-2866, and GTx-024) is a nonsteroidal selective androgen receptor modulator (SARM) that has been investigated for a variety of clinical applications, primarily leveraging its anabolic effects on muscle and bone.[1][2][3][4] This guide provides a comprehensive review of the clinical trial data for Enobosarm, offering a comparison with alternative therapeutic options and detailing the experimental protocols of key studies.

Mechanism of Action

Enobosarm selectively binds to the androgen receptor (AR), acting as an agonist in anabolic tissues such as muscle and bone.[1] Unlike traditional anabolic steroids, its tissue-selective nature is designed to minimize androgenic side effects in other tissues like the prostate and skin.[2][3][5] Upon binding, Enobosarm induces conformational changes in the AR, which in turn modulates the expression of target genes involved in muscle protein synthesis and bone formation.[3][5] In the context of estrogen receptor-positive (ER+) breast cancer, activation of the AR by Enobosarm has been shown to act as a tumor suppressor.[6][7]

Signaling Pathway

The binding of Enobosarm to the androgen receptor initiates a cascade of intracellular events culminating in the modulation of gene expression.





Click to download full resolution via product page

Caption: Enobosarm's mechanism of action.

Clinical Trial Data Review

Enobosarm has been evaluated in numerous clinical trials for various indications. This section summarizes the key findings and provides comparative data where available.

Stress Urinary Incontinence (SUI)

Enobosarm has been investigated as a potential treatment for SUI in postmenopausal women, with the rationale that strengthening the pelvic floor muscles through its anabolic effects could improve urinary control.[8][9]

Table 1: Summary of Key Clinical Trial Data for Enobosarm in Stress Urinary Incontinence



Trial Identifie r	Phase	N	Treatme nt	Duratio n	Primary Endpoin t	Key Outcom es	Adverse Events
Proof-of- Concept	2	18	Enobosar m 3 mg/day	12 weeks	Reductio n in mean stress leaks per day	reduction in mean stress leaks per day.[10] All 18 patients showed a clinically meaningf ul reduction of at least 50%.[10] MRI showed a statistical ly significan t increase in pelvic floor muscle thickness .[11]	Minimal and included headach es, nausea, fatigue, hot flashes, insomnia, muscle weaknes s, and acne.[10] No serious adverse events reported. [10]
ASTRID	2	~500	Enobosar m 1 mg/day or 3 mg/day	12 weeks	Proportion of patients with >50%	Did not meet primary endpoint. 59% (3	Not detailed in available sources.



VS.	decrease	mg) and
Placebo	in	58% (1
	incontine	mg) of
	nce	patients
	episodes	on
	per day	Enobosar
		m
		achieved
		the
		endpoint
		vs. 53%
		on
		placebo
		(not
		statistical
		ly
		significan
		t).[<mark>12</mark>]

Comparison with Alternatives:

Standard treatments for SUI range from conservative options like pelvic floor physical therapy to more invasive procedures such as the use of bulking agents and surgery.[9] Currently, there are no widely effective oral therapies available in the US for SUI.[13] While the proof-of-concept study for Enobosarm showed promising results, the larger ASTRID trial did not demonstrate a statistically significant benefit over placebo.[10][12]

ER+ Breast Cancer

In ER-positive, HER2-negative breast cancer, the androgen receptor is considered a tumor suppressor.[6][7] Enobosarm's mechanism in this context is to activate the AR, thereby inhibiting cancer cell growth.[6]

Table 2: Summary of Key Clinical Trial Data for Enobosarm in ER+/HER2- Breast Cancer



Trial Identifie r	Phase	N	Patient Populati on	Treatme nt	Primary Endpoin t	Key Outcom es	Adverse Events
G200802 (NCT024 63032)	2	136	Postmen opausal women with advance d or metastati c ER+/HE R2-breast cancer	Enobosar m 9 mg/day or 18 mg/day	Clinical Benefit Rate (CBR) at 24 weeks	CBR at 24 weeks: 32% (9 mg) and 29% (18 mg).[14] In patients with ≥40% AR staining, the CBR was significan tly higher. [7]	Generally well- tolerated. [6] Did not adversely affect quality of life or cause masculini zing symptom s.[6]
ENABLA R-2 (NCT050 65411)	3	186 (planned)	Patients with AR+/ER+ /HER2- metastati c breast cancer who have progress ed on an estrogen blocking agent plus palbocicli b	Enobosar m + Abemaci clib vs. Estrogen Blocking Agent (Fulvestr ant or AI)	Progressi on-Free Survival (PFS)	Ongoing. Based on Phase 2 data showing a CBR of 50% and an ORR of 30% in a similar, heavily pretreate d populatio n.[15]	To be determin ed.



Comparison with Alternatives:

Standard of care for ER+ breast cancer that has progressed on initial endocrine therapy often involves switching to another endocrine agent (e.g., fulvestrant, aromatase inhibitors) with or without a CDK4/6 inhibitor.[16][17] The ENABLAR-2 trial is designed to directly compare Enobosarm in combination with a CDK4/6 inhibitor against the standard of care, which will provide a clearer picture of its relative efficacy.[15] Enobosarm offers a novel, non-estrogen receptor-targeted hormonal approach.[6]

Muscle Wasting (Cachexia)

Enobosarm has been studied for its potential to prevent and treat muscle wasting in patients with non-small cell lung cancer (NSCLC).

Table 3: Summary of Key Clinical Trial Data for Enobosarm in Cancer-Induced Muscle Wasting

Trial Identifie r	Phase	N	Patient Populati on	Treatme nt	Primary Endpoin t	Key Outcom es	Adverse Events
POWER 1 (G30050 4) & POWER 2 (G30050 5)	3	>600	Patients with Stage III/IV NSCLC initiating first-line chemoth erapy	Enobosar m 3 mg/day vs. Placebo	Lean Body Mass (LBM) and Physical Function (Stair Climb Power) at Day 84	Increase d LBM compare d to a decline in the placebo group. [18] Did not meet the primary endpoint for physical function. [18][19]	Well- tolerated, with no specific side effects attributed to Enobosar m beyond those from chemoth erapy. [18]



Comparison with Other SARMs:

While direct head-to-head trials are lacking, other SARMs have been investigated for similar indications.

- LGD-4033 (Ligandrol): In a Phase 1 study of healthy young men, LGD-4033 was well-tolerated and led to a dose-dependent increase in lean body mass.[20][21][22]
- MK-0773: A Phase 2a trial in women aged ≥65 with sarcopenia showed that MK-0773 significantly increased LBM compared to placebo, but this did not translate to improvements in strength or function.[23][24]

Compared to these, Enobosarm has a more extensive clinical trial history.[2][19] While it has demonstrated consistent effects on increasing lean body mass, the translation of this to improved physical function has been less consistent.[18][19]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are summaries of the protocols for key Enobosarm studies.

Stress Urinary Incontinence (Phase 2 Proof-of-Concept)

- Study Design: A single-arm, open-label trial.[9][10]
- Participants: 18 postmenopausal women with SUI.[10]
- Inclusion Criteria: SUI symptoms for at least 6 months, predominant SUI confirmed by MESA questionnaire, 24-hour pad weight > 3g, and a specific range of SUI episodes during screening.[8][13]
- Intervention: 3 mg of Enobosarm administered orally once daily for 12 weeks.[13]
- Assessments:
 - Primary Endpoint: Change in the number of stress incontinence episodes per day,
 recorded in a 3-day voiding diary.[13]



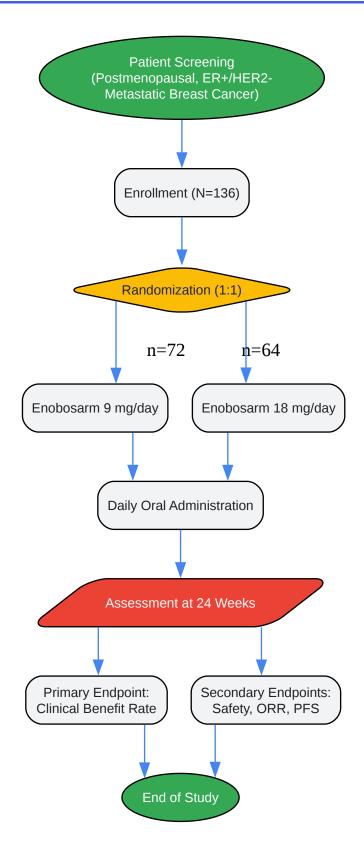
- Secondary Endpoints: Pad weight, bladder stress test, and quality of life questionnaires (MESA, PGIS, PGII, UDI6, IIQ7, and FSFI).[13] Pelvic floor muscle measurements via MRI.[11][25]
- Follow-up: Patients were followed for up to 40 weeks post-treatment.[13]

ER+ Breast Cancer (G200802)

- Study Design: A randomized, open-label, multicenter, parallel-group Phase 2 trial.[14]
- Participants: 136 postmenopausal women with previously treated, advanced or metastatic ER+/HER2- breast cancer.[14]
- Randomization: Patients were randomized 1:1 to receive either 9 mg or 18 mg of oral Enobosarm daily.[14]
- Stratification: Based on the setting of the immediately preceding endocrine therapy and the presence of bone-only metastasis.[14]
- Assessments:
 - Primary Endpoint: Clinical Benefit Rate (CBR) at 24 weeks in patients with centrally confirmed AR-positive disease.[14]
 - Secondary Endpoints: Included safety, overall response rate, and progression-free survival.
 - Biomarker Analysis: Central determination of AR expression in tumor samples by immunohistochemistry.[7]

Experimental Workflow: Enobosarm Breast Cancer Trial (G200802)





Click to download full resolution via product page

Caption: Workflow of the G200802 clinical trial.



Conclusion

Enobosarm has demonstrated a consistent ability to increase lean body mass in various clinical settings with a generally favorable safety profile, notably lacking the virilizing effects of traditional androgens.[2][3][6] Its efficacy in translating this anabolic effect into improved physical function has been less consistent, as seen in the NSCLC trials.[18][19] In stress urinary incontinence, initial promising results were not confirmed in a larger placebo-controlled trial.[10][12] The most promising current application appears to be in the treatment of ARpositive, ER-positive breast cancer, where it represents a novel hormonal therapy approach.[6] [7] The ongoing Phase 3 ENABLAR-2 trial will be critical in defining its role in this indication compared to the current standard of care.[15] Further research is warranted to fully elucidate the clinical utility of Enobosarm and to identify patient populations most likely to benefit from its unique mechanism of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Enobosarm Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Enobosarm [medbox.iiab.me]
- 5. Effects of enobosarm on muscle wasting and physical function in patients with cancer: a double-blind, randomised controlled phase 2 trial PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strongest contender in decades in fight against breast cancer | Newsroom | University of Adelaide [adelaide.edu.au]
- 7. ascopubs.org [ascopubs.org]
- 8. mayo.edu [mayo.edu]
- 9. firstwordpharma.com [firstwordpharma.com]

Validation & Comparative





- 10. GTx Updates Phase 2 Enobosarm Clinical Trial Results in Stress Urinary Incontinence at 2018 AUA Annual Meeting BioSpace [biospace.com]
- 11. GTx Announced New Data Demonstrating Enobosarm's Potential to Treat Stress Urinary Incontinence at SUFU 2018 BioSpace [biospace.com]
- 12. fiercebiotech.com [fiercebiotech.com]
- 13. auajournals.org [auajournals.org]
- 14. Activity and safety of enobosarm, a novel, oral, selective androgen receptor modulator, in androgen receptor-positive, oestrogen receptor-positive, and HER2-negative advanced breast cancer (Study G200802): a randomised, open-label, multicentre, multinational, parallel design, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. onclive.com [onclive.com]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. onclive.com [onclive.com]
- 19. SELECTIVE ANDROGEN RECEPTOR MODULATORS AS FUNCTION PROMOTING THERAPIES - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Safety, Pharmacokinetics, and Effects of LGD-4033, a Novel Nonsteroidal Oral, Selective Androgen Receptor Modulator, in Healthy Young Men - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 22. The safety, pharmacokinetics, and effects of LGD-4033, a novel nonsteroidal oral, selective androgen receptor modulator, in healthy young men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A phase IIA randomized, placebo-controlled clinical trial to study the efficacy and safety
 of the selective androgen receptor modulator (SARM), MK-0773 in female participants with
 sarcopenia PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. GTx begins Phase II trial of enobosarm to treat women with stress urinary incontinence Clinical Trials Arena [clinicaltrialsarena.com]
- To cite this document: BenchChem. [Enobosarm ((R,R)-MK-2866): A Comparative Review of Clinical Trial Data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673838#clinical-trial-data-review-for-enobosarm-r-r-mk-2866]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com